molecular formula C6H6F3NOS B3056159 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole CAS No. 69439-09-4

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole

Cat. No.: B3056159
CAS No.: 69439-09-4
M. Wt: 197.18 g/mol
InChI Key: GUZPWKVCFNUECF-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole (5-HETT) is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in research and in the field of chemical synthesis. 5-HETT is a five-membered ring containing two nitrogen atoms, two oxygen atoms and one carbon atom. It is a derivative of thiazole, a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and chemical biology. In recent years, 5-HETT has been used as a building block for the synthesis of a variety of different compounds, including those with potential therapeutic applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

Thiazole derivatives have been synthesized and evaluated for their antibacterial activities. For example, novel thiazole compounds containing ether structures showed significant fungicidal activities against various pathogens, indicating the potential for the development of new antimicrobial agents (Qiu Li-ga, 2015). Another study synthesized 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and related thiazole derivatives, some of which displayed moderate antibacterial activity against Gram-positive bacteria (R. Aggarwal et al., 2011).

Fluorescence and Spectral Properties

Thiazole derivatives have also been studied for their fluorescence and spectral properties. Substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles showed enhanced fluorescence quantum yields due to intramolecular hydrogen bonding, indicating their potential in applications requiring fluorescent materials (Richard Kammel et al., 2016). The study on bis(4-hydroxythiazoles) highlighted their strong and switchable fluorescence, suitable for analysis and supramolecular chemistry applications (E. Täuscher et al., 2011).

Antimicrobial Hydrogels

Research on hydrogels bearing thiazolium groups demonstrated broad-spectrum antimicrobial behavior, suggesting their potential use in wound healing or contact lens applications. These hydrogels showed excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi (A. Muñoz-Bonilla et al., 2020).

Corrosion Inhibition

Studies on thiazole derivatives as green corrosion inhibitors for copper in chloride ion solutions have been conducted. These compounds demonstrated significant anticorrosion abilities, highlighting their potential for protecting metal surfaces in marine environments (Shi Mo et al., 2017).

Anticancer Activity

The synthesis and evaluation of thiazole-5-carboxamide derivatives revealed anticancer activities against various human cancer cell lines. This suggests the relevance of thiazole derivatives in the development of new anticancer agents (Wen-Xi Cai et al., 2016).

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c7-6(8,9)5-4(1-2-11)12-3-10-5/h3,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPWKVCFNUECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500962
Record name 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69439-09-4
Record name 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 2
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 3
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 4
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 5
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 6
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole

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